molecular formula C6H7ClN2O B1288899 5-(Aminomethyl)furan-2-carbonitrile hydrochloride CAS No. 203792-32-9

5-(Aminomethyl)furan-2-carbonitrile hydrochloride

Cat. No.: B1288899
CAS No.: 203792-32-9
M. Wt: 158.58 g/mol
InChI Key: VXYGVONDVBPKOY-UHFFFAOYSA-N
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Description

5-(Aminomethyl)furan-2-carbonitrile hydrochloride is a chemical compound with the molecular formula C6H7ClN2O. It is a derivative of furan, a heterocyclic organic compound, and contains both an aminomethyl group and a nitrile group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and reactivity .

Scientific Research Applications

5-(Aminomethyl)furan-2-carbonitrile hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It’s known that this compound can be used as a monomer for the production of biobased aromatic or semi-aromatic polyamides .

Mode of Action

The mode of action of 5-(Aminomethyl)furan-2-carbonitrile hydrochloride involves a process called reductive amination . In this process, a carbonyl compound (an aldehyde or ketone) is reduced to an amine. Specifically, biomass-derived 5-formyl-2-furan carboxylic acid (FFCA) can be converted to 5-(Aminomethyl)furan-2-carboxylic acid (AMFCA) via reductive amination .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the reductive amination of 5-formyl-2-furan carboxylic acid (FFCA). This reaction proceeds via the formation of a primary imine intermediate, which is then reduced to form the final product, AMFCA . This pathway is part of the broader field of synthetic organic chemistry, which is instrumental in converting biomass to fuels, chemicals, and materials .

Pharmacokinetics

Its molecular weight is 15859 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the action of this compound is the production of 5-(Aminomethyl)furan-2-carboxylic acid (AMFCA), a potential monomer for the production of biobased aromatic or semi-aromatic polyamides . This conversion is achieved via the reductive amination of 5-formyl-2-furan carboxylic acid (FFCA) .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure . For instance, the reductive amination reaction proceeds efficiently under specific conditions: 0.5 mmol of FFCA-acetal, 5 mmol of NH4OAc, substrate to catalyst ratio of 10 mol/mol, under 5 bar H2 at 393 K for 3 hours in methanol/water 2/1 (v/v), resulting in AMFCA with a yield of 91% .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)furan-2-carbonitrile hydrochloride typically involves the reaction of 5-(aminomethyl)furan-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia to yield the desired nitrile compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)furan-2-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)furan-2-carbonitrile hydrochloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in chemical synthesis and pharmaceutical research .

Properties

IUPAC Name

5-(aminomethyl)furan-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O.ClH/c7-3-5-1-2-6(4-8)9-5;/h1-2H,3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYGVONDVBPKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C#N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619086
Record name 5-(Aminomethyl)furan-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203792-32-9
Record name 5-(Aminomethyl)furan-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 203792-32-9
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